molecular formula C9H7NO4 B105588 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 34954-65-9

8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B105588
CAS RN: 34954-65-9
M. Wt: 193.16 g/mol
InChI Key: ZPTOZGCACQWXJX-UHFFFAOYSA-N
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Description

8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound that belongs to the class of benzo[d][1,3]oxazine diones. This class of compounds is known for its potential biological activities and is often explored for the synthesis of novel derivatives with enhanced properties. The compound itself and its derivatives have been the subject of various studies aiming to explore their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, a novel entry into hexahydro-benzazocine diones and tetrahydro-benzazonine diones was achieved through an oxidative ring expansion reaction using sodium periodate in isopropanol . Another study reported the one-pot synthesis of azo-linked benzo[d][1,3]oxazine-2,4-diones from carbon dioxide using a CuO@RHA/MCM-41 nanocomposite as a catalyst, highlighting the advantages of mild conditions and excellent yields . Additionally, the synthesis of 3-benzylidene-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazine-1,4(3H)-dione derivatives was performed, and the structures were confirmed by NMR, mass spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure and spectroscopic studies of a compound with a similar oxazine ring system were characterized by IR and 1H NMR, and confirmed by single crystal X-ray study . The conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in stereoisomers was also performed, and the crystal structures were determined by X-ray diffraction .

Chemical Reactions Analysis

The reactivity of the oxazine ring system allows for various chemical transformations. For instance, the parent compound 8-methoxy-2H-1,2,4-triazino[3,4-b]benzothiazole-3,4-dione was prepared and further reacted to afford chloro-substituted derivatives, which were then substituted by secondary cyclic amines to yield 3-substituted derivatives . Another study reported the thermal reaction of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine with dienophiles to give triphenylene-o-dicarboxylic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d][1,3]oxazine diones and their derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds, as observed in the spectroscopic studies, can affect the stability and reactivity of these compounds . The crystal structures and packing motifs, as revealed by X-ray diffraction studies, provide insights into the solid-state properties of these compounds . The antibacterial, antifungal, and antioxidant activities of some novel derivatives have also been evaluated, demonstrating the potential of these compounds in biological applications .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

  • Scientific Field: Cancer Research
  • Application Summary: The compound 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, which is a derivative of 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione, was synthesized and its cytotoxic activity was evaluated against three different human cancer cell lines: MDA-MB-231, A549, and MIA PaCa-2 .
  • Methods of Application: The compound was synthesized via a reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanolic piperidine solution under microwave irradiation .
  • Results: The tested molecule revealed promising cytotoxic activities against the three cancer cell lines .

Biological Activity in Breast Cancer Cells

  • Scientific Field: Breast Cancer Research
  • Application Summary: A family of highly substituted 4H-benzo[d][1,3]oxazines, which includes 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione, was synthesized and assayed on the breast cancer-derived cell lines MCF-7 and HCC1954 .
  • Methods of Application: The reactions to obtain the family of the synthesized oxazines were carried out under very mild conditions such as room temperature or 30°C, without the use of an inert atmosphere and under operationally easy to handle conditions since they just needed the mixture of the starting material and the gold(I) catalyst in dry DCM .
  • Results: The newly synthesized 4H-benzo[d][1,3]oxazine compounds showed several degrees of cell proliferation inhibition with a remarkable effect for those compounds having a substituted aryl at C-2 of the molecules. The 4H-benzo[d][1,3]oxazines showed an IC50 ranking from 3.1 to 95 μM in MCF-7 and HCC1954 cells .

Therapeutic Potential of Imidazole Containing Compounds

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application: The synthesis of imidazole containing compounds involves the reaction of glyoxal and ammonia .
  • Results: The derivatives of 1, 3-diazole have shown promising results in various biological activities .

Synthesis of Fused Heterocycles

  • Scientific Field: Organic Chemistry
  • Application Summary: Quinoline-2,4-diones, which includes 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione, play a unique role in natural and synthetic chemistry due to their biologically and pharmacological activities .
  • Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives involves the use of a gold(I) catalyst in dry DCM .
  • Results: The synthesized quinolin-2,4-dione derivatives have shown promising results in the synthesis of fused ring systems .

Therapeutic Potential of Imidazole Containing Compounds

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application: The synthesis of imidazole containing compounds involves the reaction of glyoxal and ammonia .
  • Results: The derivatives of 1, 3-diazole have shown promising results in various biological activities .

Synthesis of Fused Heterocycles

  • Scientific Field: Organic Chemistry
  • Application Summary: Quinoline-2,4-diones, which includes 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione, play a unique role in natural and synthetic chemistry due to their biologically and pharmacological activities .
  • Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives involves the use of a gold(I) catalyst in dry DCM .
  • Results: The synthesized quinolin-2,4-dione derivatives have shown promising results in the synthesis of fused ring systems .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

8-methoxy-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)10-9(12)14-8(5)11/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTOZGCACQWXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441708
Record name 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione

CAS RN

34954-65-9
Record name 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34954-65-9
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Synthesis routes and methods I

Procedure details

To a chilled (0-5° C.) solution of 30.0 g (0.180 mol) of 2-amino-3-methoxybenzoic acid (Aldrich Chemicals) in 500 mL of tetrahydrofuran was added 17.8 g (0.0600 mol) of triphosgene. A precipitate formed upon addition. The ice bath was removed after 15 minutes, and the reaction mixture was stirred for 1 hour at room temperature. The reaction mixture was poured into 1000 mL of water and stirred for thirty minutes. The product (mp 267-268° C.) was filtered and amounted to 32.9 g.
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Synthesis routes and methods II

Procedure details

To a mixture of 10.0 g (66.0 mmol) of 6-methylanthranilic acid in 60 mL of 1,4-dioxane was slowly added 100 mL (193 mmol) of a 1.93 molar solution of phosgene in toluene, at room temperature. The mixture was stirred overnight. The mixture was concentrated to yield a residue which was triturated with ethyl acetate-hexane (1:4), filtered, washed with hexane and dried to afford 11.579 (98.7%) of the 3-methoxyisatoic anhydride as a light brown solid. MS (Cl mode) m/z 160 (M-18,100%),178 (M+H, 95%).
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10 g
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60 mL
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Yield
98.7%

Synthesis routes and methods III

Procedure details

To a mixture of 10.0 g (60.0 mmol) of 3-methoxyanthranilic acid in 60 mL of 1,4-dioxane was slowly added 100 mL (193 mmol) of a 1.93 molar solution of phosgene in toluene, at room temperature. The mixture was stirred overnight. The mixture was concentrated to yield a residue which was triturated with ethyl acetate-hexane (1:4), filtered, washed with hexane and dried to afford 11.33 g (98%) of the 3-methoxyisatoic anhydride as an off white solid. MS (Cl mode) m/z 176 (M-18, 100%), 194 (M+H, 53%).
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10 g
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60 mL
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Synthesis routes and methods IV

Procedure details

To 2-amino-3-methoxybenzoic acid (5 g, 30 mmol) in anhydrous tetrahydrofuran (50 mL) was added triphosgene (3.55 g, 12 mmol). This mixture was heated to reflux under a nitrogen atmosphere for 3 hours. It was cooled to ambient temperature, and diethyl ether (50 mL) was added. The mixture was filtered to yield 8-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione (5.25 g, 91%) as a solid.
Quantity
5 g
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3.55 g
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50 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LD Mishra - 2013 - search.proquest.com
Rho-associated coiled-coil containing protein kinase (or ROCK) is the first known effector of the Rho GTPase family of proteins, which are responsible for processes such as adhesion, …
Number of citations: 2 search.proquest.com

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